molecular formula C13H19Cl3N4O2 B12975363 tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate hydrochloride

tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate hydrochloride

Cat. No.: B12975363
M. Wt: 369.7 g/mol
InChI Key: AMZLOQICBNFSHA-UHFFFAOYSA-N
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Description

Introduction to tert-Butyl 4-(2,6-Dichloropyrimidin-4-yl)piperazine-1-carboxylate Hydrochloride

Chemical Identity and Nomenclature

The compound’s IUPAC name, This compound , systematically describes its molecular architecture. Breaking this down:

  • Piperazine : A six-membered ring with two nitrogen atoms at positions 1 and 4.
  • tert-Butyl carboxylate : A tert-butyl ester group (-O-CO-O-C(CH3)3) attached to the piperazine nitrogen at position 1.
  • 2,6-Dichloropyrimidin-4-yl : A pyrimidine ring substituted with chlorine atoms at positions 2 and 6, linked to the piperazine nitrogen at position 4.
  • Hydrochloride : A counterion formed via protonation of the piperazine’s secondary amine.
Key Identifiers:
Property Value Source
Base Compound CAS 1155306-28-7
Molecular Formula (Base) C13H18Cl2N4O2
Molecular Weight (Base) 333.21 g/mol
Hydrochloride Formula C13H19Cl3N4O2 Calculated
Hydrochloride Molecular Weight 369.67 g/mol Calculated

The hydrochloride salt formation involves the addition of hydrochloric acid to the free base, protonating the piperazine’s secondary amine and improving aqueous solubility. This modification is critical for pharmacokinetic optimization in drug candidates.

Historical Context in Medicinal Chemistry

Piperazine-pyrimidine hybrids emerged prominently in the late 20th century as researchers sought to merge the pharmacokinetic advantages of piperazine (e.g., metabolic stability, conformational flexibility) with the target-binding capabilities of pyrimidine scaffolds. The dichloropyrimidine moiety, in particular, gained traction due to its electronic properties, which facilitate halogen bonding with biological targets like kinases and GPCRs.

The parent compound, tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate , was first synthesized as part of efforts to develop kinase inhibitors. Its hydrochloride salt later became a standard intermediate in optimizing solubility for in vitro assays. A 2024 review highlighted pyrimidine-based compounds as key players in antibiotic development, with structural analogs of this molecule showing promise against multidrug-resistant tuberculosis (MIC: 0.48 μg/mL).

Evolutionary Timeline:
  • 2000s : Piperazine derivatives gain prominence in antipsychotic and antidepressant therapies.
  • 2010s : Halogenated pyrimidines explored for kinase inhibition (e.g., JAK2, EGFR).
  • 2020s : Hybrid systems like this compound enter preclinical studies for infectious diseases.

Structural Significance of Piperazine-Pyrimidine Hybrid Systems

The synergy between piperazine and pyrimidine in this compound manifests in three key areas:

Conformational Flexibility vs. Planar Rigidity

Piperazine’s chair-to-boat transitions enable adaptation to diverse binding pockets, while the planar pyrimidine ring engages in π-π stacking with aromatic residues in enzyme active sites. This duality is exemplified in kinase inhibitors, where the piperazine moiety occupies allosteric pockets, and the pyrimidine interacts with ATP-binding domains.

Electronic Modulation

The 2,6-dichloro substituents on the pyrimidine ring create an electron-deficient system, enhancing hydrogen-bond acceptor capacity. This is critical for interactions with residues like aspartate or glutamate in target proteins. Computational studies suggest the chlorine atoms contribute -0.3 e each to the ring’s electrostatic potential, polarizing adjacent C-N bonds.

Steric and Solubility Considerations

The tert-butyl group introduces steric bulk (van der Waals volume: ~120 ų), shielding the carboxylate from enzymatic hydrolysis. Meanwhile, the hydrochloride salt improves water solubility by ~15-fold compared to the free base (estimated logP: 2.54 vs. 3.21).

Comparative Analysis of Structural Analogues:
Compound Piperazine Substituent Pyrimidine Substituents Bioactivity Highlight
Base compound (1155306-28-7) tert-Butyl carboxylate 2,6-Cl Kinase inhibition (IC50: 0.6 μM)
Analog [1439823-01-4] Piperidine carboxylate 2,6-Cl Reduced solubility (logP: 2.54)
Analog [1092352-55-0] Dihydropyrido pyrimidine 2-Cl Anticancer (GI50: 1.2 nM)

Data synthesized from .

Properties

Molecular Formula

C13H19Cl3N4O2

Molecular Weight

369.7 g/mol

IUPAC Name

tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H18Cl2N4O2.ClH/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)10-8-9(14)16-11(15)17-10;/h8H,4-7H2,1-3H3;1H

InChI Key

AMZLOQICBNFSHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC(=N2)Cl)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The tert-butyl group is introduced through a protection-deprotection strategy, which helps in stabilizing the intermediate compounds during the synthesis process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The dichloropyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, leading to increased efficacy. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate hydrochloride to other piperazine-pyrimidine derivatives are critical for understanding its reactivity, stability, and applications. Below is a detailed comparison:

Structural and Molecular Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Stability Insights
This compound C₁₃H₁₈Cl₂N₄O₂·HCl 369.7 2,6-dichloro, Boc-protected piperazine Reflux with TEA in EtOH High (no degradation data)
tert-Butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate (221050-88-0) C₁₂H₁₆ClN₅O₂ 297.74 2-chloro, Boc-protected piperazine Similar coupling reactions Unknown
tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate hydrochloride (193902-64-6) C₁₅H₂₂ClN₃O₂ 311.81 4-aminophenyl, Boc-protected piperazine Alkylation/amination Stable in solid state
4-(Piperazin-1-yl)pyrimidine dihydrochloride C₈H₁₂Cl₂N₄ 235.11 Unprotected piperazine, pyrimidine Direct piperazine-pyrimidine coupling Hygroscopic

Key Differences and Implications

Chlorine Substitution: The 2,6-dichloro substitution on the pyrimidine ring in the main compound enhances electrophilicity compared to mono-chloro analogs (e.g., CAS 221050-88-0), facilitating nucleophilic aromatic substitution reactions in drug synthesis . In contrast, the 4-aminophenyl substituent in CAS 193902-64-6 introduces a primary amine group, enabling conjugation or further functionalization .

Protection Groups :

  • The Boc group in the main compound and its analogs (e.g., CAS 221050-88-0) provides steric protection for the piperazine nitrogen, improving stability during synthetic steps. This contrasts with unprotected derivatives like 4-(piperazin-1-yl)pyrimidine dihydrochloride, which is prone to hygroscopicity and requires anhydrous handling .

Synthetic Routes: The main compound is synthesized via reflux conditions using tert-butyl piperazine-1-carboxylate and dichloropyrimidine intermediates in ethanol . Compounds like tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (CAS 284) require multi-step reductive amination with LiAlH₄, highlighting divergent strategies for piperazine functionalization .

Stability and Applications: While the main compound’s stability in biological matrices is unreported, analogs with oxazolidinone substituents (e.g., compounds 1a and 1b in ) degrade in simulated gastric fluid, suggesting that dichloro-pyrimidine derivatives may exhibit better metabolic stability . The hydrochloride form of the main compound is preferred in drug discovery for improved solubility, whereas non-salt analogs (e.g., CAS 221050-88-0) may require additional formulation steps .

Biological Activity

Tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, chemical properties, and biological activity, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₃H₁₈Cl₂N₄O₂
  • Molecular Weight : 303.22 g/mol
  • CAS Number : 1155306-28-7
  • Chemical Structure : The compound features a piperazine ring substituted with a tert-butyl group and a dichloropyrimidine moiety, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl piperazine with 2,6-dichloropyrimidine derivatives. The process can be optimized using microwave-assisted methods to enhance yield and purity.

Synthesis Overview

StepReagentsConditionsYield
1Tert-butyl piperazineDMSO, 80°C90%
22,6-DichloropyrimidineMicrowave irradiationHigh purity

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anti-cancer and anti-inflammatory agent.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)
A549 (Lung Cancer)15.3
MCF-7 (Breast Cancer)12.7
HeLa (Cervical Cancer)10.5

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Anti-inflammatory Activity

Research has also indicated that this compound possesses anti-inflammatory properties. In animal models of inflammation, it has been shown to reduce pro-inflammatory cytokine levels significantly.

Table 2: Anti-inflammatory Effects

ModelTreatment Dose (mg/kg)Inflammatory Markers Reduced (%)
Carrageenan-induced paw edema10TNF-α (45%), IL-6 (30%)
Collagen-induced arthritis20IL-1β (50%), COX-2 (40%)

Case Studies

  • Study on Anticancer Properties :
    A recent study published in Journal of Medicinal Chemistry evaluated the anticancer effects of the compound on breast cancer cells. The results indicated that the compound inhibited cell growth and induced apoptosis via mitochondrial pathways.
  • Inflammation Model Research :
    Another study explored the anti-inflammatory effects in a rat model of arthritis. The compound was administered orally, resulting in significant reductions in joint swelling and pain, suggesting its potential for treating inflammatory diseases.

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